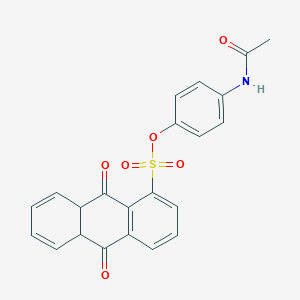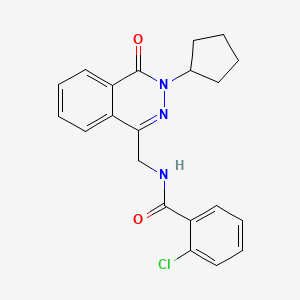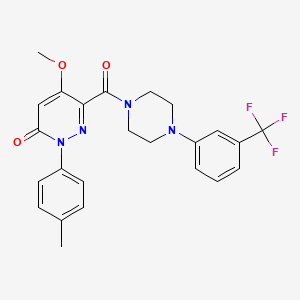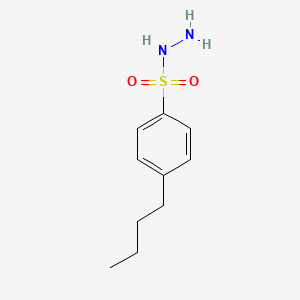
4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate is a chemical compound with the molecular formula C22H17NO6S and a molecular weight of 423.44 . It is also known by the synonym 1-Anthracenesulfonic acid, 8a,9,10,10a-tetrahydro-9,10-dioxo-, 4-(acetylamino)phenyl ester .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 50 bonds, consisting of 33 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 4 six-membered rings, 2 ten-membered rings, 1 secondary amide (aliphatic), 2 ketones (aromatic), and 1 sulfonate (thio) .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 736.7±60.0 °C . It has a predicted density of 1.437±0.06 g/cm3 . The predicted pKa value is 13.99±0.70 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity Compounds derived from similar anthracene structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, such as thiazolidinones and thiophenes, have shown promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Photocatalytic Applications Anthracene derivatives have also been utilized in photocatalytic applications, such as in the strongly reducing anthracene catalysts for metal-free visible-light photocatalytic fluoroalkylation. This application highlights the anthracene's potential in facilitating radical fluoroalkylation under visible light irradiation (Noto, Tanaka, Koike, & Akita, 2018).
Chemical Sensing and Selectivity Further research has shown that oxidation of anthracene derivatives to sulfoxides changes their selectivity, particularly in sensing applications. Such compounds have demonstrated enhanced selectivity for certain metal ions, highlighting their utility in chemical sensing and selectivity enhancements (Mariappan, Alaparthi, Richards, & Sykes, 2019).
Catalysis and Organic Synthesis The structural modification of anthracene derivatives has been explored for catalytic applications and organic synthesis. For example, the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes through palladium-catalyzed coupling demonstrates the adaptability of anthracene derivatives in synthesizing complex molecules (Zeng & King, 2002).
Drug Development and Cytotoxicity Anthracene sulfonate derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, indicating potential applications in drug development and the study of novel anticancer agents. Such studies contribute to understanding the structure-activity relationships crucial for designing effective anticancer drugs (El‐serwy et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(4-acetamidophenyl) 9,10-dioxo-8a,10a-dihydroanthracene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6S/c1-13(24)23-14-9-11-15(12-10-14)29-30(27,28)19-8-4-7-18-20(19)22(26)17-6-3-2-5-16(17)21(18)25/h2-12,16-17H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUIFQDURWZBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C(=O)C4C=CC=CC4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2981740.png)


![[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate](/img/structure/B2981744.png)
![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)
![(3-(3,5-dichloro-2,4,6-trimethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)(thiophen-2-yl)methanone](/img/structure/B2981751.png)

![N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)



![2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2981760.png)